N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methylisoxazole-3-carboxamide is a complex organic compound characterized by its unique structural features, including an isoxazole ring and a carboxamide group
Scientific Research Applications
Chemistry
In chemistry, N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methylisoxazole-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with isoxazole rings are known to exhibit various biological properties, including antimicrobial and anti-inflammatory activities.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the carboxamide group suggests possible interactions with biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Carboxamide Group: This step involves the reaction of the isoxazole derivative with an appropriate amine under conditions that favor amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Attachment of the Hydroxy and Methylthio Groups: The hydroxy and methylthio groups can be introduced through nucleophilic substitution reactions, where suitable leaving groups are replaced by the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The methylthio group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.
Reduction: Reducing agents such as LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride) are commonly employed.
Substitution: Nucleophiles like NaOH (sodium hydroxide) or NH₃ (ammonia) can facilitate substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methylisoxazole-3-carboxamide exerts its effects would depend on its specific interactions with molecular targets. The isoxazole ring and carboxamide group are likely to play key roles in binding to enzymes or receptors, potentially modulating their activity. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-2-sulfonamide
- N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(naphthalen-2-yloxy)acetamide
Uniqueness
Compared to similar compounds, N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methylisoxazole-3-carboxamide stands out due to its unique combination of functional groups. The presence of both the isoxazole ring and the carboxamide group provides a distinct set of chemical properties and potential biological activities, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-8-6-9(13-16-8)10(14)12-7-11(2,15)4-5-17-3/h6,15H,4-5,7H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMBRBGAKOHLIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC(C)(CCSC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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